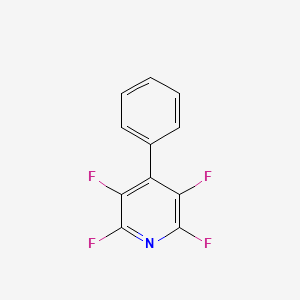
2,3,5,6-Tetrafluoro-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-4-phenylpyridine is a fluorinated aromatic heterocyclic compound. The presence of fluorine atoms in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-phenylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using reagents like cobalt trifluoride (CoF3) or potassium fluoride (KF) in high-temperature reactors. These methods ensure high yields and purity of the desired fluorinated products .
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluoro-4-phenylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic substitutions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiols are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
科学的研究の応用
2,3,5,6-Tetrafluoro-4-phenylpyridine has several applications in scientific research:
作用機序
The mechanism of action of 2,3,5,6-Tetrafluoro-4-phenylpyridine involves its interaction with various molecular targets. The fluorine atoms in the compound increase its lipophilicity and electron-withdrawing capacity, which can enhance its binding affinity to specific enzymes or receptors. This makes it a valuable scaffold in drug design and development .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoro-4-methylpyridine: Similar in structure but with a methyl group instead of a phenyl group.
2,3,5,6-Tetrafluoro-4-iodopyridine: Contains an iodine atom, which makes it more reactive in certain types of chemical reactions.
Pentafluoropyridine: Fully fluorinated pyridine, often used as a precursor in the synthesis of other fluorinated pyridines.
Uniqueness
2,3,5,6-Tetrafluoro-4-phenylpyridine is unique due to the presence of both fluorine atoms and a phenyl group, which imparts distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific reactivity and stability profiles .
特性
CAS番号 |
2875-19-6 |
|---|---|
分子式 |
C11H5F4N |
分子量 |
227.16 g/mol |
IUPAC名 |
2,3,5,6-tetrafluoro-4-phenylpyridine |
InChI |
InChI=1S/C11H5F4N/c12-8-7(6-4-2-1-3-5-6)9(13)11(15)16-10(8)14/h1-5H |
InChIキー |
KQLOCMVTIMEOTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
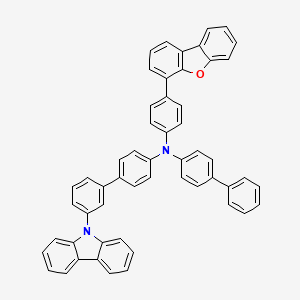
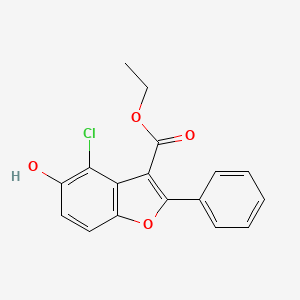
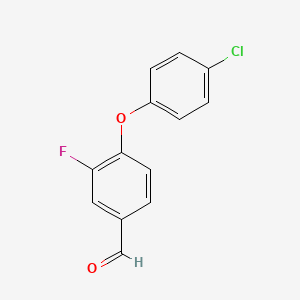
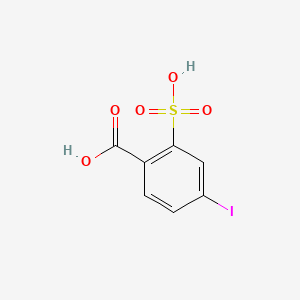
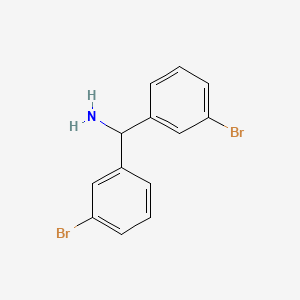
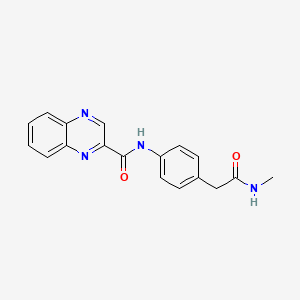
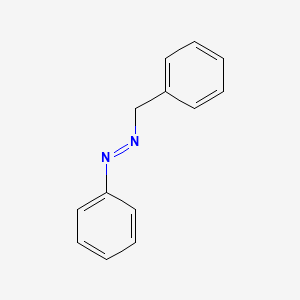
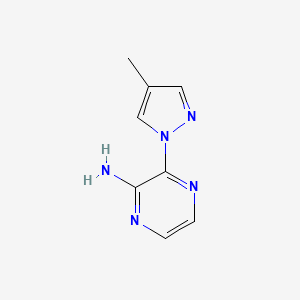
![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)
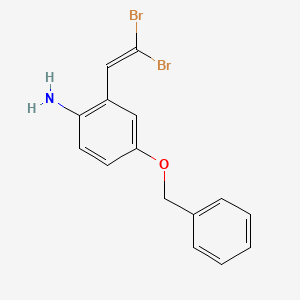
![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)
